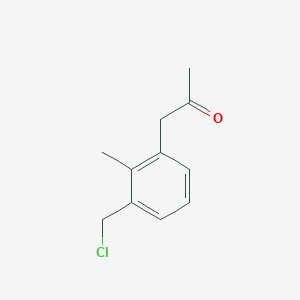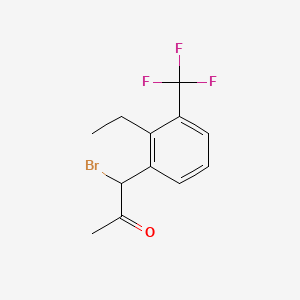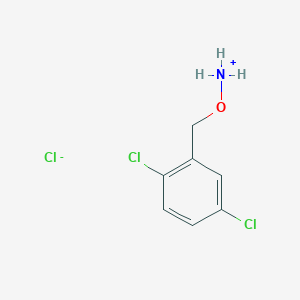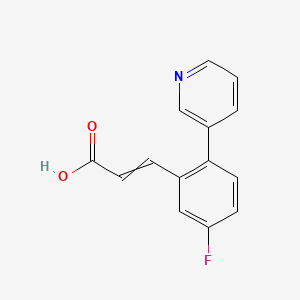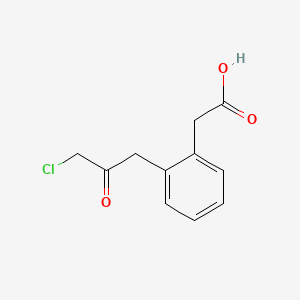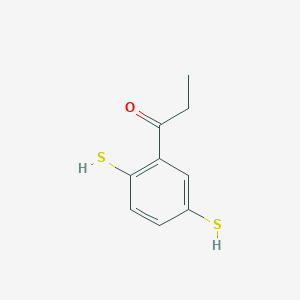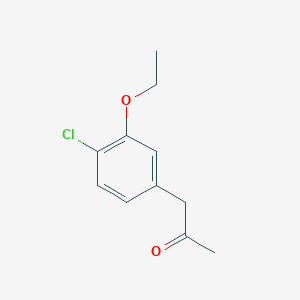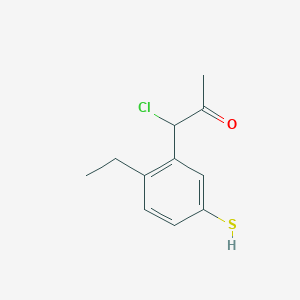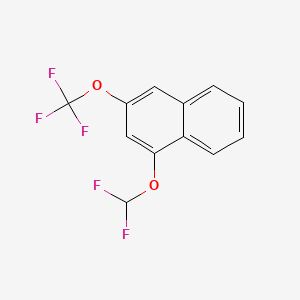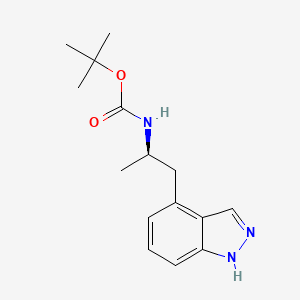
(R)-tert-butyl (1-(1H-indazol-4-yl)propan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-tert-butyl (1-(1H-indazol-4-yl)propan-2-yl)carbamate is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form an N-H ketimine species, which then undergoes cyclization to form the indazole core . The tert-butyl carbamate group can be introduced through a reaction with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity while minimizing byproducts.
Analyse Chemischer Reaktionen
Types of Reactions
®-tert-butyl (1-(1H-indazol-4-yl)propan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The indazole core can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the indazole core can be achieved using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indazole nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized indazole derivatives.
Reduction: Reduced indazole derivatives.
Substitution: Substituted indazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
®-tert-butyl (1-(1H-indazol-4-yl)propan-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of ®-tert-butyl (1-(1H-indazol-4-yl)propan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole core can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-indazole: A simpler indazole derivative with similar biological activities.
2H-indazole: Another indazole isomer with distinct chemical properties.
Indazole-3-carboxylic acid: An indazole derivative with carboxylic acid functionality.
Uniqueness
®-tert-butyl (1-(1H-indazol-4-yl)propan-2-yl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl carbamate group enhances its stability and bioavailability compared to other indazole derivatives.
Eigenschaften
Molekularformel |
C15H21N3O2 |
|---|---|
Molekulargewicht |
275.35 g/mol |
IUPAC-Name |
tert-butyl N-[(2R)-1-(1H-indazol-4-yl)propan-2-yl]carbamate |
InChI |
InChI=1S/C15H21N3O2/c1-10(17-14(19)20-15(2,3)4)8-11-6-5-7-13-12(11)9-16-18-13/h5-7,9-10H,8H2,1-4H3,(H,16,18)(H,17,19)/t10-/m1/s1 |
InChI-Schlüssel |
ZGGACVXELDNHJG-SNVBAGLBSA-N |
Isomerische SMILES |
C[C@H](CC1=C2C=NNC2=CC=C1)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(CC1=C2C=NNC2=CC=C1)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


